溴氯甲基乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bromochloromethyl acetate is not directly mentioned in the provided papers, but it can be inferred as a compound that may be related to the bromoalkyl acetates family, which are known to be important fine chemical raw materials and intermediates. These compounds have garnered significant attention for their preparation and applications both domestically and internationally .

Synthesis Analysis

The synthesis of bromoalkyl acetates, which would include bromochloromethyl acetate, involves various methods that have been explored and developed over time. The paper on the progress of synthesis of bromoalkyl acetates discusses different synthesis methods, evaluating their advantages and disadvantages . Additionally, the synthesis of related compounds like 2-bromoallyl acetate through Ni(II)/Cr(II)-mediated coupling reactions , and the synthesis of bromomethyl- and iodomethylacetoxysilanes by reacting chloromethylacetoxysilanes with halides , provide insights into potential synthetic routes that could be applicable to bromochloromethyl acetate.

Molecular Structure Analysis

While the molecular structure of bromochloromethyl acetate is not directly analyzed in the provided papers, the structure of related compounds such as trimercurated acetaldehyde and methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate have been determined by X-ray diffraction methods. These studies on related compounds suggest that detailed molecular structure analysis is crucial for understanding the reactivity and properties of bromoalkyl acetates.

Chemical Reactions Analysis

The reactivity of bromoalkyl acetates is highlighted in several papers. For instance, 2-bromoallyl acetate does not undergo elimination of acetate when reacting with aldehydes, which is surprising and suggests a stable carbon framework for subsequent reactions . The reactions of 2-bromo-2,2-dinitroethyl acetate with bases show extreme reactivity, leading to various products depending on the conditions . These findings indicate that bromochloromethyl acetate could also exhibit interesting reactivity patterns, especially in the presence of bases or during coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoalkyl acetates are crucial for their handling and application in chemical synthesis. The paper on the synthesis of 2-Bromo-2′,4′-dichloroacetophenone provides physical constants such as relative density, refractive index, boiling point, and melting point . Although these properties are specific to the compound studied, they give an idea of the kind of physical and chemical property data that would be relevant for bromochloromethyl acetate.

科学研究应用

1. 对反刍动物中甲烷抑制的影响

一项针对阉牛的研究表明溴氯甲烷(BCM)具有抗甲烷生成作用,证明了其在抑制甲烷生成中的显着作用。这项研究为在农业实践中使用BCM提供了见解,特别是在减少反刍动物甲烷排放方面(Johnson, Wood, Stone, & Moran, 1972)。

2. 酯酶的组织化学证明

溴氯甲烷已被用作组织化学示范酯酶的底物,揭示了其在生化分析和研究中的应用。该研究突出了其独特的pH最适值,表明其在组织学和细胞学研究中具有特定作用(Pearson & Defendi, 1957)。

3. 在厌氧生物膜柱中的转化

研究表明溴氯甲烷在厌氧生物膜柱中具有转化性,表明其在甲烷生成等各种条件下的生物转化。这一发现对于环境研究至关重要,特别是对于了解此类化合物在地下水环境中的归宿(Bouwer & Wright, 1988)。

4. 对胃肠道微生物群和代谢的影响

一项关于BCM对大鼠胃肠道微生物群和代谢影响的研究揭示了肠道代谢谱的显着改变,突出了其在动物健康和营养研究中的实用性(Yang, Mu, Luo, & Zhu, 2015)。

5. 细菌卟啉的合成

溴氯甲烷已用于合成细菌卟啉,这在光化学研究中很重要。该应用对于近红外光谱学和光化学的研究具有重要意义(Krayer et al., 2010)。

6. 二元液体混合物中的体积性质

对含有溴氯甲烷的混合物的密度进行的研究提供了对其物理性质的宝贵信息,这在化学工程和溶液化学中很有用(García-Giménez et al., 2005)。

7. 抑制发酵中的产甲烷菌

已研究了BCM在发酵系统中抑制产甲烷菌的作用,表明其在生物工程和可再生能源研究中的潜在用途(Goel, Makkar, & Becker, 2009)。

8. 水中卤代乙酸的分析

一项关于饮用水中卤代乙酸(包括溴代和氯/溴代乙酸)的研究强调了溴氯甲烷在环境和水质研究中的应用(Peters, Erkelens, Leer, & Galan, 1991)。

9. 表观遗传学研究

溴氯甲烷已被引用在溴结构域的研究中,这在表观遗传学研究中很重要。这表明它与染色质重塑和转录调控研究间接相关(Ferri, Petosa, & McKenna, 2016)。

10. 溴代烷基乙酸酯的合成

溴氯甲烷在溴代烷基乙酸酯(在化学制造中很重要)的合成中的作用凸显了其在工业化学中的重要性(Hong, 2009)。

安全和危害

Specific safety and hazard information for Bromochloromethyl acetate is not readily available. However, as a general rule, it is important to ensure adequate ventilation when handling chemical substances, wear personal protective equipment, and avoid contact with eyes, skin, and clothing6.

未来方向

The future directions for the study and application of Bromochloromethyl acetate are not clearly defined due to the lack of specific research on this compound. However, the field of chemical synthesis and analysis is rapidly evolving, with new methodologies and technologies being developed7. These advancements could potentially be applied to the study of Bromochloromethyl acetate in the future.

Please note that the information provided is based on the available literature and there may be additional information that is not included in this analysis. It is always recommended to consult with a chemical expert or refer to specific material safety data sheets for comprehensive and accurate information.

属性

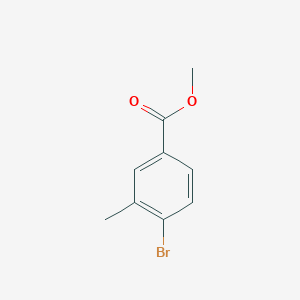

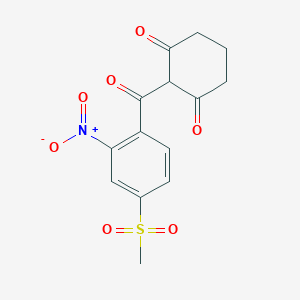

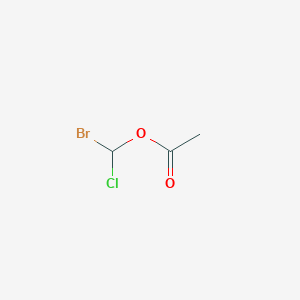

IUPAC Name |

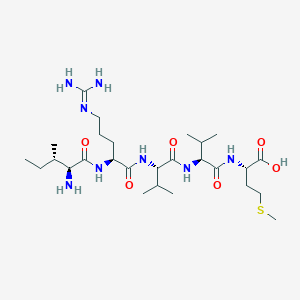

[bromo(chloro)methyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrClO2/c1-2(6)7-3(4)5/h3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCSJNAIIUIHCLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021504 |

Source

|

| Record name | Bromochloromethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromochloromethyl acetate | |

CAS RN |

98136-99-3 |

Source

|

| Record name | Bromochloromethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B120605.png)

![4-({4-[(4-Bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile](/img/structure/B120615.png)